molecular formula C10H9F3O2 B7868165 (2,3,4-Trifluorophenyl)acetic acid ethyl ester

(2,3,4-Trifluorophenyl)acetic acid ethyl ester

Cat. No.: B7868165
M. Wt: 218.17 g/mol
InChI Key: NLMGOJUEGJDZGZ-UHFFFAOYSA-N
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Description

(2,3,4-Trifluorophenyl)acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorophenyl)acetic acid ethyl ester typically involves the esterification of (2,3,4-Trifluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,3,4-Trifluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: (2,3,4-Trifluorophenyl)acetic acid.

    Reduction: (2,3,4-Trifluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4-Trifluorophenyl)acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorophenyl)acetic acid ethyl ester is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

  • (2,4,5-Trifluorophenyl)acetic acid ethyl ester
  • (3,4,5-Trifluorophenyl)acetic acid ethyl ester
  • (2,3,6-Trifluorophenyl)acetic acid ethyl ester

Comparison: (2,3,4-Trifluorophenyl)acetic acid ethyl ester is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications.

Properties

IUPAC Name

ethyl 2-(2,3,4-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-8(14)5-6-3-4-7(11)10(13)9(6)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGOJUEGJDZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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